![molecular formula C7H16LiO3P B14364781 Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- CAS No. 91210-94-5](/img/structure/B14364781.png)
Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- is an organolithium compound that contains a lithium atom bonded to a phosphorus atom, which is further bonded to two 1-methylethoxy groups and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- typically involves the reaction of a suitable phosphorus precursor with an organolithium reagent. One common method is the reaction of bis(1-methylethoxy)phosphine with methyl lithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
Industrial production of lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- may involve large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The lithium atom can be substituted with other metal atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted organophosphorus compounds, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of phosphorus-containing biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom acts as a nucleophile, attacking electrophilic centers in substrates, leading to the formation of new chemical bonds. The phosphorus atom, with its electron-donating groups, stabilizes the intermediate species formed during these reactions, facilitating the overall process.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- include other organolithium reagents and organophosphorus compounds, such as:
Lithium diisopropylamide (LDA): A strong base used in organic synthesis.
Triphenylphosphine: A common ligand in coordination chemistry.
Lithium bis(trimethylsilyl)amide (LiHMDS): Another strong base used in organic synthesis.
Uniqueness
What sets lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- apart from these similar compounds is its unique combination of a lithium atom with a phosphorus center bonded to 1-methylethoxy groups. This structure imparts distinct reactivity and stability, making it valuable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
91210-94-5 |
|---|---|
Fórmula molecular |
C7H16LiO3P |
Peso molecular |
186.1 g/mol |
Nombre IUPAC |
lithium;2-[methanidyl(propan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H16O3P.Li/c1-6(2)9-11(5,8)10-7(3)4;/h6-7H,5H2,1-4H3;/q-1;+1 |
Clave InChI |
PPXRMMVITMAWIW-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)OP(=O)([CH2-])OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)

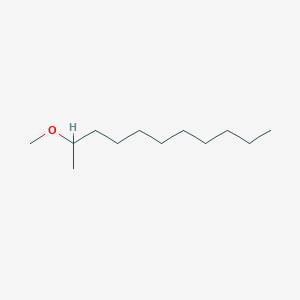
![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
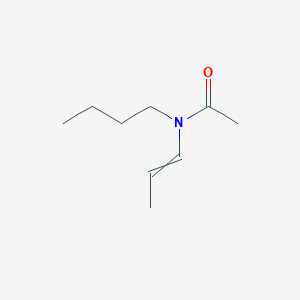
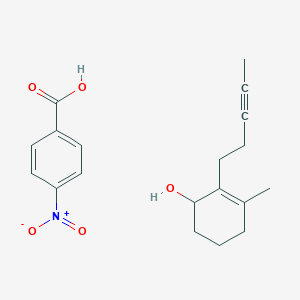
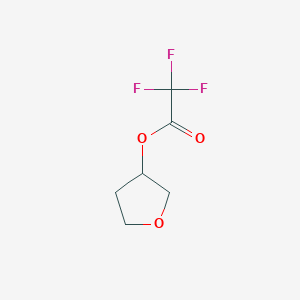
![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
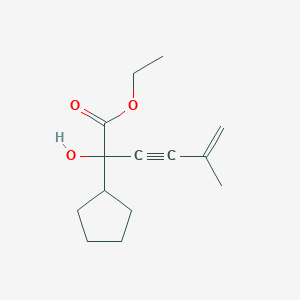
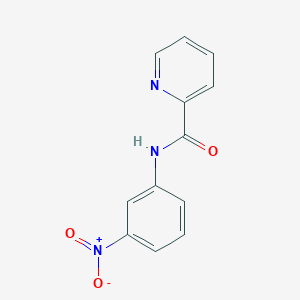

![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)
